(R)-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a benzyl group and a hydroxypropan-2-yl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a carbonyl compound, while reduction will regenerate the hydroxy group.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in the investigation of enzyme mechanisms.
Medicine
In medicinal chemistry, ®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-carboxylate derivatives: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.
Benzyl derivatives: Compounds with a benzyl group attached to various functional groups.
Uniqueness
®-Benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)13-8-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVILADHIQHZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.